3-Methoxymethylbenzamide as a Key Scaffold in MCH Receptor Modulation: Patent-Specific Composition Differentiation
3-Methoxymethylbenzamide is explicitly claimed as a core structural component within a defined genus of benzamide compounds targeting melanin-concentrating hormone (MCH) receptors for therapeutic applications in obesity and metabolic disorders. The patent WO 2004/048319 specifically identifies compounds bearing the 3-methoxymethylbenzamide scaffold as active agents, distinguishing this substitution pattern from unsubstituted, 3-methoxy, or alternative alkoxy variants which are not equivalently claimed within the same therapeutic context [1].
| Evidence Dimension | Patent-specific inclusion in therapeutic composition claims |
|---|---|
| Target Compound Data | Explicitly named 3-methoxymethylbenzamide scaffold within MCH receptor modulator genus |
| Comparator Or Baseline | 3-methoxybenzamide and other benzamide substitution patterns (not equivalently claimed) |
| Quantified Difference | Structural differentiation based on methoxymethyl versus methoxy or other alkoxy substitution; target compound possesses distinct alkyl-ether linkage absent in comparator |
| Conditions | Patent claims for MCH receptor-related disorders (WO 2004/048319) |
Why This Matters
Procurement of the exact 3-methoxymethyl substitution pattern is required to replicate the specific composition-of-matter claims disclosed in this patent family; alternative benzamide scaffolds lack equivalent intellectual property positioning.
- [1] Högberg T, Bjurling AE, Receveur JM, Ulven T, Elling CE, Nørregaard PK. Novel benzamide compounds for use in MCH receptor related disorders. WO 2004/048319, 2004. View Source
